![molecular formula C32H28BrN5O3S B282804 2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282804.png)
2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide has been investigated for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to possess antifungal and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is not fully understood. However, studies have suggested that the compound may exert its antitumor effects by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide exhibits low toxicity towards normal cells, indicating its potential as a safe and effective chemotherapeutic agent. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further supporting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is its potent antitumor activity against various cancer cell lines. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide. One potential direction is to investigate the compound's potential as a treatment for multidrug-resistant cancer. Another direction is to explore the use of the compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic properties for use in vivo.
Synthesemethoden
The synthesis of 2-bromo-N-{4-[5-({4-[(4-ethoxyphenyl)carbamoyl]benzyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-[(4-ethoxyphenyl)carbamoyl]benzyl chloride with 5-mercapto-4-methyl-1,2,4-triazole in the presence of a base to form 4-[(4-ethoxyphenyl)carbamoyl]benzyl 5-mercapto-4-methyl-1,2,4-triazole. This intermediate is then reacted with 4-bromo-N-(4-aminophenyl)benzamide in the presence of a coupling agent to form the final product.
Eigenschaften
Molekularformel |
C32H28BrN5O3S |
---|---|
Molekulargewicht |
642.6 g/mol |
IUPAC-Name |
2-bromo-N-[4-[5-[[4-[(4-ethoxyphenyl)carbamoyl]phenyl]methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C32H28BrN5O3S/c1-3-41-26-18-16-25(17-19-26)34-30(39)23-10-8-21(9-11-23)20-42-32-37-36-29(38(32)2)22-12-14-24(15-13-22)35-31(40)27-6-4-5-7-28(27)33/h4-19H,3,20H2,1-2H3,(H,34,39)(H,35,40) |
InChI-Schlüssel |
BPDUNGSRHQPDDE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.